4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
CAS No.:
Cat. No.: VC16321018
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O2 |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2/c20-15-12-5-1-2-6-14(12)18-11-13(15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20) |
| Standard InChI Key | RXLCTUZTVBHJEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline core, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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4-Hydroxy group: Enhances hydrogen-bonding capacity and solubility.
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3-Carboxamide: Provides a site for structural diversification and interaction with biological targets.
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N-[2-(1H-Pyrrol-1-yl)ethyl] side chain: Introduces a flexible alkyl linker terminated by a pyrrole ring, which may participate in π-π stacking or hydrophobic interactions .
The molecular formula is , with a molecular weight of 281.32 g/mol. Theoretical calculations predict a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous quinoline carboxamides exhibit distinctive spectral features:
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NMR: Protons on the quinoline ring resonate between δ 7.5–9.0 ppm, while the pyrrole protons appear as multiplet signals near δ 6.2–6.8 ppm .
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IR Spectroscopy: Stretching vibrations for the hydroxy group (3200–3500 cm) and carboxamide carbonyl (1650–1680 cm) are expected.
Synthesis and Structural Modification
Retrosynthetic Analysis
The compound can be synthesized through a modular approach:
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Quinoline Core Construction: Skraup or Doebner-Miller reactions to form the 4-hydroxyquinoline scaffold.
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Carboxamide Formation: Coupling of 4-hydroxyquinoline-3-carboxylic acid with 2-(1H-pyrrol-1-yl)ethylamine using activating agents like HOBt/BOP .
Optimized Synthetic Route
A hypothetical synthesis pathway, adapted from methods used for analogous pyrrole carboxamides , is outlined below:
Step 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
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React 3-aminophenol with glycerol and sulfuric acid under Skraup conditions to yield 4-hydroxyquinoline.
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Nitration at the 3-position, followed by reduction and oxidation to install the carboxylic acid group.
Step 2: Amide Coupling
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Activate the carboxylic acid with HOBt (1.2 equiv) and BOP (1.2 equiv) in DMF.
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Add 2-(1H-pyrrol-1-yl)ethylamine (1.2 equiv) and triethylamine (3 equiv) to form the carboxamide .
Table 1: Key Reaction Conditions for Amide Coupling
| Reagent | Equivalents | Role |
|---|---|---|
| HOBt | 1.2 | Coupling activator |
| BOP | 1.2 | Phosphonium reagent |
| Triethylamine | 3.0 | Base |
| Reaction Time | 12 h | Completion |
| Parameter | Value (Predicted) |
|---|---|
| Plasma Protein Binding | 89% |
| 2.5 h | |
| Brain/Plasma Ratio | 0.6 |
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